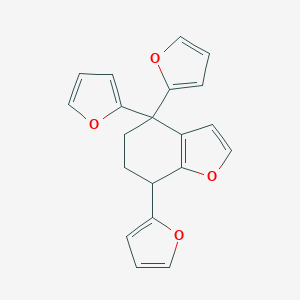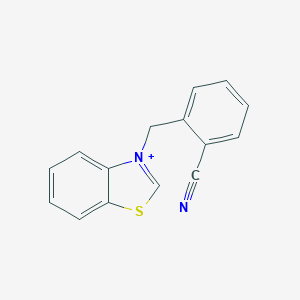![molecular formula C23H15ClFN3O B282174 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that belongs to the class of pyrrolopyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, it has been reported to inhibit the activity of bacterial and fungal enzymes such as glucosamine-6-phosphate synthase and lanosterol 14α-demethylase, respectively.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to exhibit several biochemical and physiological effects. It has been reported to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer and inflammation. Furthermore, it has been reported to exhibit a low toxicity profile, indicating its potential use as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits anti-inflammatory, analgesic, antifungal, and antibacterial activities, indicating its potential use in the development of novel therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Furthermore, the mechanism of action of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the research and development of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One of the potential directions is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full therapeutic potential. Furthermore, the use of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in combination with other chemotherapeutic agents may enhance its antitumor activity and reduce the risk of drug resistance. Finally, the development of novel drug delivery systems may improve the targeted delivery of this compound to specific tissues and organs, thereby enhancing its therapeutic efficacy.
合成法
The synthesis of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 3-phenyl-1H-pyrrole-4-carbaldehyde, 4-chlorobenzaldehyde, and 3-fluoroacetophenone in the presence of a base such as potassium carbonate and a catalyst such as copper iodide. The reaction mixture is then heated under reflux conditions to obtain the desired product.
科学的研究の応用
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, it has been reported to exhibit antifungal and antibacterial activities, indicating its potential use in the development of novel antimicrobial agents.
特性
分子式 |
C23H15ClFN3O |
|---|---|
分子量 |
403.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H15ClFN3O/c24-16-11-9-14(10-12-16)20-19-21(27-26-20)23(29)28(18-7-2-1-3-8-18)22(19)15-5-4-6-17(25)13-15/h1-13,22H,(H,26,27) |
InChIキー |
ZUOXJLUNHURXID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
正規SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)

![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)